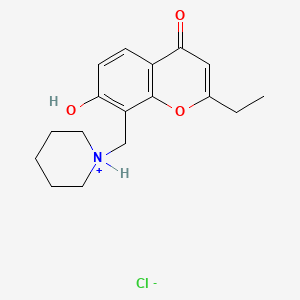
Chlorodioctylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodioctylaluminium is an organoaluminum compound with the chemical formula C₁₆H₃₄AlCl. It is a member of the broader class of organoaluminum compounds, which are widely used in various industrial and research applications due to their unique chemical properties .
Méthodes De Préparation
Chlorodioctylaluminium can be synthesized through several methods. One common synthetic route involves the reaction of di-n-octylaluminum hydride with hydrogen chloride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and isolate the product .
Analyse Des Réactions Chimiques
Chlorodioctylaluminium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as alkyl or aryl groups.
Common reagents used in these reactions include oxygen, hydrogen, and various organic halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chlorodioctylaluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of chlorodioctylaluminium involves its ability to form complexes with other molecules. This allows it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Chlorodioctylaluminium can be compared with other organoaluminum compounds such as triethylaluminum and diisobutylaluminum hydride. While all these compounds share similar properties, this compound is unique in its specific reactivity and applications. For example, it has a higher molecular weight and different steric properties compared to triethylaluminum, making it suitable for different types of reactions and applications .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it an important tool in various scientific and industrial processes.
Propriétés
Numéro CAS |
7325-26-0 |
|---|---|
Formule moléculaire |
C16H34AlCl |
Poids moléculaire |
288.9 g/mol |
Nom IUPAC |
chloro(dioctyl)alumane |
InChI |
InChI=1S/2C8H17.Al.ClH/c2*1-3-5-7-8-6-4-2;;/h2*1,3-8H2,2H3;;1H/q;;+1;/p-1 |
Clé InChI |
QRQUTSPLBBZERR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[Al](CCCCCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


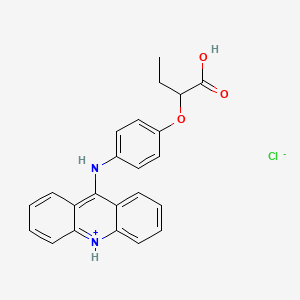

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
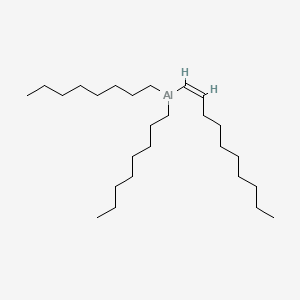

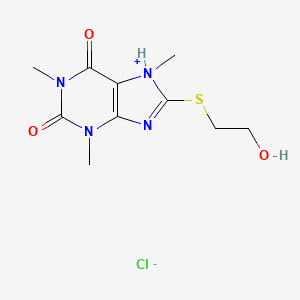
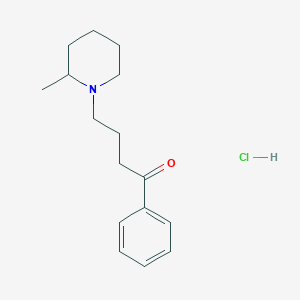

![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
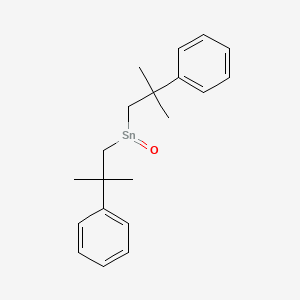
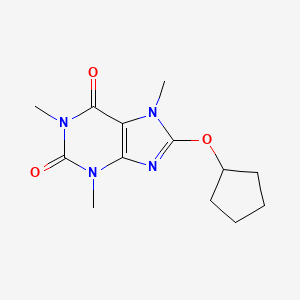
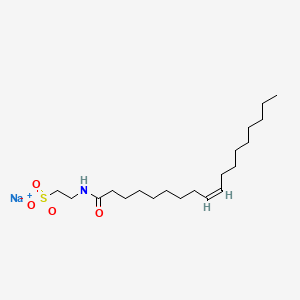
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
